molecular formula C14H15ClN2O2 B2656587 3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid CAS No. 1052564-77-8

3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid

Cat. No.: B2656587
CAS No.: 1052564-77-8
M. Wt: 278.74
InChI Key: FZFKIHAGUQGIKI-UHFFFAOYSA-N
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Description

3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid is an organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a 4-chlorophenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution Reactions: The pyrazole ring is then subjected to substitution reactions to introduce the 4-chlorophenyl group and the methyl groups at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]propanoic acid: Lacks the two methyl groups present in the original compound.

    3-[1-(4-methylphenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid: Contains a methyl group instead of a chlorine atom on the phenyl ring.

Uniqueness

The presence of both the 4-chlorophenyl group and the two methyl groups in 3-[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid imparts unique chemical and biological properties, distinguishing it from similar compounds. These structural features may influence its reactivity, stability, and interaction with biological targets.

Properties

IUPAC Name

3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c1-9-13(7-8-14(18)19)10(2)17(16-9)12-5-3-11(15)4-6-12/h3-6H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFKIHAGUQGIKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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